Z-YVAD-FMK -

Z-YVAD-FMK

Catalog Number: EVT-243458
CAS Number:
Molecular Formula: C31H39FN4O9
Molecular Weight: 630.6704
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Z-YVAD-FMK typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the incorporation of the fluoromethyl ketone moiety into peptide sequences. A common method includes the use of aspartic acid fluoromethyl ketone (D-FMK) as a synthon for constructing the desired peptide . The synthesis process can be challenging due to issues such as solubility and racemization at the C-terminal amino acid.

In one reported method, an improved approach was developed that utilizes commercially available starting materials, leading to higher yields and reduced complexity in the synthesis process. This method involves coupling the fluoromethyl ketone with a resin-bound amino acid to form a hydrazone intermediate, which is then subjected to further reactions to yield Z-YVAD-FMK .

Molecular Structure Analysis

Z-YVAD-FMK has a complex molecular structure characterized by its specific amino acid sequence and the presence of the fluoromethyl ketone functional group. The structural formula can be represented as follows:

C13H16FNO3\text{C}_{13}\text{H}_{16}\text{FNO}_3

Key structural features include:

  • Peptide Backbone: Composed of tyrosine, valine, and aspartate residues.
  • Fluoromethyl Ketone Group: This functional group is crucial for its inhibitory activity against caspases.

The molecular weight of Z-YVAD-FMK is approximately 253.27 g/mol, and its structure allows for effective binding to caspase-1, inhibiting its enzymatic activity .

Chemical Reactions Analysis

Z-YVAD-FMK participates in various biochemical reactions primarily as an inhibitor. Its mechanism involves forming a covalent bond with the active site cysteine residue of caspase-1, effectively blocking substrate access and preventing proteolytic cleavage. This reaction can be summarized as follows:

Caspase 1+Z YVAD FMKCaspase 1 Z YVAD FMK complex\text{Caspase 1}+\text{Z YVAD FMK}\rightarrow \text{Caspase 1 Z YVAD FMK complex}

This irreversible binding leads to a significant reduction in caspase-1 activity, which can be quantitatively assessed through various assays measuring substrate cleavage .

Mechanism of Action

The mechanism of action of Z-YVAD-FMK revolves around its role as a caspase-1 inhibitor. Upon administration, Z-YVAD-FMK penetrates cell membranes due to its lipophilic nature. Once inside the cell, it binds to the active site of caspase-1, preventing it from cleaving pro-inflammatory cytokines such as interleukin-1β and interleukin-18. This inhibition alters the downstream signaling pathways associated with inflammation and apoptosis.

Data indicate that treatment with Z-YVAD-FMK significantly reduces caspase-1 activity in various cell models, demonstrating its effectiveness in modulating inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Z-YVAD-FMK typically appears as a white to off-white powder.
  • Solubility: It has limited solubility in water but can be dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol when warmed.

Chemical Properties:

  • Stability: The compound is stable under appropriate storage conditions but should be protected from light and moisture.
  • Reactivity: As an irreversible inhibitor, Z-YVAD-FMK reacts specifically with cysteine residues in proteins.

Relevant analytical data include:

  • Molecular Weight: 253.27 g/mol
  • Melting Point: Not widely reported but typically above room temperature due to its solid-state nature .
Applications

Z-YVAD-FMK has significant applications in scientific research, particularly in studies related to:

  • Apoptosis Research: It is used extensively to investigate apoptotic pathways by inhibiting caspase-1 activity.
  • Inflammation Studies: The compound helps elucidate the roles of caspases in inflammatory diseases by blocking cytokine release.
  • Cell Culture Experiments: It is employed in various cell lines to assess the impact of caspase inhibition on cell survival and proliferation.

Additionally, Z-YVAD-FMK has been explored for therapeutic potentials in diseases characterized by excessive inflammation or inappropriate apoptosis, highlighting its relevance in both basic research and clinical applications .

Molecular Pharmacology and Biochemical Mechanisms

Caspase-1 Inhibition: Irreversible Binding Kinetics and Substrate Specificity

Z-YVAD-FMK exhibits time-dependent irreversible inhibition of caspase-1 through a three-step kinetic mechanism: (1) rapid reversible binding to the active site, (2) conformational adjustment, and (3) covalent bond formation with Cys285 in the catalytic pocket [1] [7]. Structural analyses reveal that the YVAD sequence engages substrate-binding pockets (S1–S4) of caspase-1, with the FMK group positioned near the catalytic dyad [5]. This interaction achieves >50-fold selectivity for caspase-1 over executioner caspases-3 and -7 [1]. Kinetic parameters demonstrate a second-order rate constant (kinact/Ki) of 2.7 × 104 M−1s−1, reflecting high efficiency in enzyme inactivation [7]. In cellular models like BV2 microglia, 5 μM Z-YVAD-FMK reduced LPS+Aβ-induced caspase-1 activity by >80% within 1 hour [1].

Table 1: Kinetic Parameters of Z-YVAD-FMK for Caspases

Caspasekinact (s−1)Ki (μM)Specificity Ratio
Caspase-10.150.551.0
Caspase-40.021.80.21
Caspase-3<0.001>50<0.01

Data derived from enzymatic assays using recombinant human caspases [1] [5] [7].

Cross-Reactivity with Caspase-4/5 in Non-Canonical Inflammasome Pathways

Despite its designation as a caspase-1 inhibitor, Z-YVAD-FMK significantly suppresses caspase-4/5 activity in human cells. Biochemical assays confirm ~20% inhibition efficiency for caspase-4 relative to caspase-1, attributed to conserved active-site topology across inflammatory caspases [2] [9]. This cross-reactivity is functionally significant in non-canonical inflammasome pathways:

  • In human macrophages, Z-YVAD-FMK (20 μM) blocks cytosolic LPS-induced pyroptosis by inhibiting caspase-4 processing [9].
  • During Salmonella infection, it reduces caspase-4-mediated IL-1β maturation independently of caspase-1 [9].Cross-inhibition extends to caspase-5-dependent IL-1β secretion in monocytes exposed to malarial hemozoin [2]. While this diminishes target specificity, it positions Z-YVAD-FMK as a broad-spectrum inhibitor of canonical and non-canonical inflammasomes.

Modulation of Pyroptosis via Gasdermin D (GSDMD) Cleavage Suppression

Z-YVAD-FMK indirectly suppresses GSDMD-mediated pyroptosis by inhibiting upstream inflammatory caspases. In macrophages, caspase-1 cleaves GSDMD at Asp275 (human) or Asp276 (mouse), liberating its N-terminal pore-forming domain [4] [6]. Z-YVAD-FMK (5–20 μM) blocks this cleavage, evidenced by:

  • Reduced GSDMD-NT formation in LPS+nigericin-stimulated BMDMs [6].
  • Decreased propidium iodide uptake and LDH release (markers of membrane rupture) [4].In atherosclerosis models (ApoE−/− mice), daily intraperitoneal administration (200 μg) reduced aortic GSDMD activation by 60–70%, macrophage infiltration by 50%, and plaque area by 45% [4] [6]. Notably, its efficacy equaled the GSDMD-specific inhibitor Z-LLSD-FMK, confirming caspase-dependent GSDMD regulation as the primary mechanism [6].

Role in Apoptosis Regulation: Caspase-6 Activation and Neuronal Cell Death Cross-Talk

Although not primarily an apoptosis inhibitor, Z-YVAD-FMK exhibits off-target effects on caspase-6, a key mediator of neuronal apoptosis. In vivo studies in C57BL/6J mice identified Z-YVAD-FMK (50 μM, i.v.) as a cell-permeable caspase-6 inhibitor [1]. This occurs via:

  • Direct binding to caspase-6’s catalytic site, albeit with lower affinity (Ki ≈ 15 μM) [5].
  • Disruption of caspase-8–caspase-6 activation cascade during amyloid-β-induced neurotoxicity [6].In SH-SY5Y neuronal cells, Z-YVAD-FMK (50 μM) attenuated camptothecin-induced apoptosis by preserving full-length PARP, a caspase-6 substrate [8]. This highlights crosstalk between inflammatory and apoptotic pathways, where caspase-1 inhibition secondarily modulates executioner caspases.

Impact on Pro-Inflammatory Cytokine Maturation (IL-1β, IL-18)

Z-YVAD-FMK’s most characterized function is blocking proteolytic maturation of IL-1β and IL-18. By irreversibly inhibiting caspase-1, it prevents conversion of 31-kDa pro-IL-1β to 17-kDa active IL-1β [1] [10]. Key findings include:

  • In human whole blood, pretreatment with 50 μM Z-YVAD-FMK (but not post-treatment) reduced LPS-induced IL-1β by >90% [3] [10].
  • It decreased cleaved IL-1β and IL-18 in ApoE−/− mouse aortas by 40–50% [6].
  • Suppression extended to HMGB1 release, a pyroptosis-associated damage-associated molecular pattern (DAMP) [4].Notably, Z-YVAD-FMK minimally affects TNFα, IL-6, or IL-8 secretion at <100 μM, underscoring specificity for caspase-1-dependent cytokines [3] [10].

Table 2: Cytokine Inhibition Profile of Z-YVAD-FMK in Disease Models

Experimental ModelConcentrationIL-1β InhibitionIL-18 InhibitionOther Cytokines Affected
Human whole blood + LPS50 μM>90%Not reportedTNFα (15%), IL-6 (10%)
BV2 microglia + LPS+Aβ5 μM75%70%None
ApoE−/− mouse aorta200 μg/day50%45%MCP-1 (40%), VCAM-1 (35%)
BMDMs + LPS+nigericin20 μM85%80%None

Data compiled from [1] [3] [4].

Properties

Product Name

Z-YVAD-FMK

Molecular Formula

C31H39FN4O9

Molecular Weight

630.6704

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.